![molecular formula C25H19Cl2N3O6 B2516566 (E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522655-92-1](/img/structure/B2516566.png)
(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains several functional groups, including a cyano group (-CN), an amide group (-CONH2), an ether group (-O-), and a nitro group (-NO2). The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. For example, the cyano group could be introduced using a cyanation reaction, the amide group could be formed through an amide coupling reaction, and the ether group could be formed through an etherification reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its double bonds. The E/Z system could be used to describe the geometry of the molecule .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, the amide group could participate in amide bond formation or hydrolysis, and the ether group could undergo cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility could be affected by the polar amide and ether groups, and its melting and boiling points could be influenced by the size and shape of the molecule .Scientific Research Applications
Photoluminescence Properties
Functional π-extended fluorene derivatives, including those with nitro groups, have been synthesized and studied for their photoluminescence properties. These compounds exhibit high fluorescence quantum yields, making them potentially useful for applications in fluorescent solvatochromic dyes and optoelectronic devices. The nitro group-containing diphenylfluorene in particular showed a higher fluorescence quantum yield than other nitro-group-containing fluorophores previously reported, along with a large Stokes’ shift and unique solvatochromic emission behavior (Kotaka, Konishi, & Mizuno, 2010).
Synthesis of Pharmaceutical Compounds
A new synthesis method for the catechol-O-methyltransferase (COMT) inhibitor, entacapone, has been achieved, demonstrating the potential for creating effective pharmaceuticals. This method involves amine-mediated demethylation of a precursor compound, highlighting the chemical flexibility and utility of cyano and nitrophenyl propenamide derivatives in drug synthesis and development (Harisha et al., 2015).
Crystal Structure Analysis
The structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been conducted, providing insights into the molecular configuration and interactions of similar cyano and nitrophenyl propenamide derivatives. This research could aid in the design of new compounds with tailored properties for specific applications (Johnson et al., 2006).
Corrosion Inhibition
Research into acrylamide derivatives, including those similar to (E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide, has shown potential applications in corrosion inhibition. These compounds have demonstrated effectiveness in protecting copper in nitric acid solutions, suggesting their utility in materials science and engineering (Abu-Rayyan et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O6/c1-2-35-24-11-15(4-8-23(24)36-14-16-3-6-19(26)20(27)10-16)9-17(13-28)25(32)29-21-7-5-18(30(33)34)12-22(21)31/h3-12,31H,2,14H2,1H3,(H,29,32)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPRBBOAYJMDJQ-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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